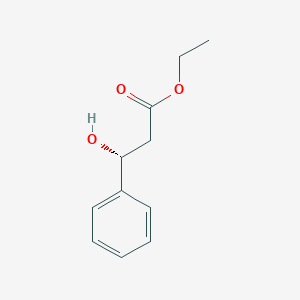

(+)-Ethyl (R)-3-hydroxy-3-phenylpropionate

Description

Significance of Enantioenriched Beta-Hydroxy Esters as Chiral Building Blocks

Enantioenriched β-hydroxy esters are highly valued as chiral building blocks in the synthesis of complex, high-value organic molecules. mdpi.com Their utility stems from the two reactive functional groups—the hydroxyl and the ester—which can be selectively manipulated to form a wide array of other functionalities. This versatility makes them indispensable intermediates for producing pharmaceuticals, agrochemicals, and natural products. mdpi.comnih.gov

A prominent application of these chiral synthons is in the preparation of important drug molecules. For instance, optically active ethyl 3-hydroxy-3-phenylpropionate (B1262273) is a key intermediate in the synthesis of several antidepressants, including (S)-Fluoxetine, Tomoxetine, and Nisoxetine. google.comscielo.br These drugs function as norepinephrine (B1679862) or serotonin (B10506) reuptake inhibitors, and their efficacy is often enantiomer-dependent. mdpi.comnih.gov Beyond this specific application, β-hydroxy esters serve as precursors to other vital chemical structures, such as β-lactams, which form the core of many antibiotic drugs, as well as pheromones and carotenoids. mdpi.comnih.gov The ability to access these target molecules in an enantiomerically pure form is often a prerequisite for their biological function and regulatory approval. nih.gov

The synthesis of marine natural products also leverages β-hydroxy esters and their derivatives. For example, enantiomerically enriched beta-hydroxy-gamma-lactones, which can be derived from β-hydroxy esters, are used as building blocks in the enantioselective synthesis of compounds like trans-(+)-laurediol. nih.gov This underscores the broad applicability of this class of chiral molecules across different domains of organic synthesis.

Historical Development of Stereoselective Synthetic Methodologies for Phenylpropanoid Derivatives

Phenylpropanoids are a diverse family of organic compounds characterized by a phenyl group attached to a three-carbon chain. wikipedia.org While they are widespread in nature, produced by plants through the shikimic acid pathway, their synthesis in the laboratory has evolved significantly over the years. wikipedia.orgresearchgate.net The development of stereoselective methods to produce phenylpropanoid derivatives, such as (+)-Ethyl (R)-3-hydroxy-3-phenylpropionate, has been a major focus of synthetic organic chemistry.

Early synthetic approaches often resulted in racemic mixtures, requiring challenging and often inefficient resolution steps to isolate the desired enantiomer. The progression of asymmetric synthesis has provided more direct and efficient routes. Key historical developments include:

Chirally Modified Hydride Reagents: The use of metal hydride reducing agents modified with chiral ligands was an early strategy to achieve enantioselectivity in the reduction of β-keto esters to β-hydroxy esters. electronicsandbooks.com

Asymmetric Hydrogenation: A landmark development was the use of transition metal catalysts, such as those based on rhodium and ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP), for the asymmetric hydrogenation of β-keto esters. electronicsandbooks.com This method often provides high yields and excellent enantioselectivities.

Aldol (B89426) Reactions: The aldol reaction, which forms a β-hydroxy carbonyl compound, has been rendered highly stereoselective through the use of chiral auxiliaries, chiral catalysts, and substrate control. The Mukaiyama aldol reaction, using silyl (B83357) enol ethers, and the Reformatsky reaction are classic methods that have been adapted for asymmetric synthesis. organic-chemistry.org

Biocatalysis: A significant advancement has been the use of enzymes and whole-cell systems for stereoselective transformations. The reduction of β-keto esters using baker's yeast (Saccharomyces cerevisiae) is a well-established method for producing chiral β-hydroxy esters. electronicsandbooks.comchemicalbook.com More recently, the focus has shifted to using isolated enzymes (reductases, lipases) and genetically engineered microorganisms to overcome the limitations of baker's yeast, such as the formation of unwanted stereoisomers. electronicsandbooks.comresearchgate.net

For this compound specifically, a common and efficient laboratory synthesis involves the asymmetric reduction of its precursor, ethyl benzoylacetate. google.comchemicalbook.com This transformation has been achieved with high enantiomeric excess using various biocatalysts.

Table 1: Biocatalytic Asymmetric Reduction of Ethyl Benzoylacetate

Another powerful strategy is the kinetic resolution of racemic ethyl 3-hydroxy-3-phenylpropionate using enzymes, most notably lipases. In this process, the enzyme selectively acylates one enantiomer, allowing for the separation of the unreacted, optically pure enantiomer from its acylated counterpart. google.com

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 3-hydroxy-3-phenylpropionate

Overview of Academic Research Challenges and Opportunities Pertaining to Chiral Propionate (B1217596) Esters

Despite significant progress, the synthesis of chiral propionate esters like this compound continues to present challenges and opportunities for academic research.

Challenges:

Stereoselectivity Control: While many methods exist, achieving perfect (100% ee) or near-perfect enantioselectivity can be difficult. In biocatalysis with whole organisms like baker's yeast, multiple enzymes with opposing stereoselectivities can lead to lower optical purities. electronicsandbooks.com

Substrate Scope: A catalytic system that works well for one substrate may not be effective for others. Developing broadly applicable and highly selective catalysts remains a major goal.

Catalyst Efficiency and Cost: Many transition metal catalysts rely on expensive and rare metals (e.g., rhodium, iridium) and complex, multi-step ligand syntheses. Developing catalysts based on more abundant and cheaper metals is an ongoing effort. organic-chemistry.org

Environmental Impact: Traditional organic synthesis often relies on hazardous reagents and large volumes of organic solvents. A continuing challenge is the development of greener, more sustainable synthetic routes. electronicsandbooks.com

Opportunities:

Novel Catalyst Development: There is vast potential in designing new chiral catalysts. For example, non-enzymatic, planar-chiral catalysts based on 4-dimethylaminopyridine (B28879) (DMAP) have shown excellent selectivity in the kinetic resolution of aromatic β-hydroxy esters. mdpi.comnih.gov

Engineered Biocatalysts: Genetic engineering offers a powerful tool to create customized biocatalysts. By overexpressing specific reductase enzymes in host organisms like E. coli, researchers can create simple, inexpensive, and highly selective "designer bugs" for producing specific stereoisomers of β-hydroxy esters, eliminating the problems of competing enzymes and the need for cofactor regeneration. electronicsandbooks.comresearchgate.netnih.gov

Process Optimization: Research into optimizing reaction conditions, such as the use of ionic liquids as co-solvents, can enhance substrate solubility and improve the efficiency of biocatalytic reductions at high concentrations. nih.gov

Flow Chemistry: Continuous flow processes, for instance using membrane reactors for biocatalytic reductions, offer opportunities for improved efficiency, scalability, and process control compared to traditional batch reactions. researchgate.net

The continued exploration of these areas promises to deliver more efficient, cost-effective, and environmentally benign methods for synthesizing this compound and other valuable chiral building blocks.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (3R)-3-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIBDQWVFHDBOP-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357480 | |

| Record name | (+)-Ethyl (R)-3-hydroxy-3-phenylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72656-47-4 | |

| Record name | Ethyl 3-phenylhydracrylate, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072656474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Ethyl (R)-3-hydroxy-3-phenylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 3-PHENYLHYDRACRYLATE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4KRB2P77S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Characterization and Mechanistic Analysis

Methodologies for Enantiomeric Excess and Absolute Configuration Determination

Ensuring the optical purity of (+)-Ethyl (R)-3-hydroxy-3-phenylpropionate is paramount. Enantiomeric excess (e.e.) is a measure of this purity, and various analytical techniques are employed to determine it accurately and to assign the correct absolute configuration.

Chiral chromatography is a cornerstone for separating and quantifying the enantiomers of ethyl 3-hydroxy-3-phenylpropionate (B1262273). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods.

Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (R)- and (S)-enantiomers, leading to different retention times and thus, separation. A simple and reliable chiral HPLC method can be used to determine the enantiomeric excess of chiral intermediates. nih.gov For instance, the separation of ethyl 3-hydroxy-3-phenylpropionate can be achieved using a reverse-phase HPLC method with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The choice of column, such as a Chiralpak AD-H, and optimization of the mobile phase composition (e.g., the ratio of n-hexane to isopropanol) are crucial for achieving baseline separation of the enantiomers. nih.gov

Chiral Gas Chromatography (GC): GC is also widely used, often after derivatization of the analyte, to determine the enantiomeric composition. mit.edu The determination of both (R)- and (S)-ethyl 3-hydroxy-3-phenylpropionate can be performed using a gas chromatograph equipped with a chiral capillary column. google.com The high thermal stability and efficiency of GC columns allow for excellent resolution of the enantiomers, enabling precise calculation of the enantiomeric excess from the integrated peak areas. sigmaaldrich.comsigmaaldrich.com

| Technique | Chiral Stationary Phase / Column | Mobile Phase / Carrier Gas | Detection | Reference |

|---|---|---|---|---|

| Chiral HPLC | Chiralpak AD-H | n-hexane/isopropanol (93:7 v/v) with 0.5% DEA | UV (343 nm) | nih.gov |

| Chiral HPLC | OD-RH column | Gradient elution | Not Specified | nih.gov |

| Chiral GC | Not Specified | Not Specified | Not Specified | google.com |

Nuclear Magnetic Resonance (NMR) spectroscopy, enhanced by the use of chiral additives, is a powerful tool for determining both enantiomeric excess and absolute configuration.

Chiral NMR Shift Reagents: In a standard NMR experiment, enantiomers are indistinguishable. However, the addition of a chiral lanthanide shift reagent, such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), can resolve this issue. mit.edulibretexts.org The shift reagent complexes with the enantiomers to form transient diastereomeric complexes. libretexts.orgresearchgate.net These diastereomeric complexes have different magnetic environments, resulting in separate, distinguishable signals (a phenomenon known as diastereomeric splitting) in the NMR spectrum for the (R)- and (S)-enantiomers. researchgate.net The ratio of the integrals of these separated peaks allows for the direct calculation of the enantiomeric excess. libretexts.org This method can be effective even in polar solvents like acetonitrile, which is beneficial for polar chiral molecules. harvard.edu

The absolute configuration can often be assigned by comparing the induced shifts with established models or by derivatizing the alcohol with a chiral agent of known configuration, such as Mosher's acid ((R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid), and analyzing the resulting diastereomers by NMR. researchgate.net

Investigation of Stereoselectivity Mechanisms in Synthetic Pathways

Understanding the origin of stereoselectivity is key to optimizing synthetic routes toward enantiopure this compound. This involves studying the reaction mechanisms at a molecular level, often through computational modeling and enzyme-substrate interaction studies.

Computational chemistry provides deep insights into how chiral catalysts direct a reaction to favor one enantiomer over the other. The asymmetric reduction of ethyl benzoylacetate to ethyl 3-hydroxy-3-phenylpropionate is a common synthetic route. Transition state modeling is used to calculate the energies of the different possible pathways.

The reaction proceeds through diastereomeric transition states, one leading to the (R)-product and the other to the (S)-product. By modeling the geometry and energy of these transition states, chemists can understand why the formation of the (R)-enantiomer is energetically favored. mdpi.com These models consider the non-covalent interactions between the substrate, the catalyst, and the reducing agent, identifying the key interactions that stabilize the preferred transition state and thus control the stereochemical outcome of the reaction.

Biocatalysis offers a highly stereoselective method for producing this compound. Enzymes, such as alcohol dehydrogenases or lipases, create a chiral environment in their active site that precisely orients the substrate for reaction. nih.govresearchgate.net

The mechanism of stereoselectivity is often explained by active site models, such as the "lock-and-key" or "induced-fit" models. jackwestin.com For the asymmetric reduction of ethyl benzoylacetate, the substrate binds within the enzyme's active site. nih.gov The specific amino acid residues in the active site form hydrogen bonds and other non-covalent interactions with the substrate, holding it in a single, preferred orientation. jackwestin.comnih.gov This precise positioning exposes only one face of the ketone's carbonyl group to the cofactor (e.g., NADPH), leading to the highly selective formation of the (R)-alcohol. nih.gov Molecular dynamics simulations are used to model these interactions and predict which mutations in the enzyme could enhance its activity and selectivity. nih.gov

| Enzyme System | Substrate | Result | Conversion (%) | Enantiomeric Excess (e.e. %) | Reference |

|---|---|---|---|---|---|

| Alcohol Dehydrogenase (Mutant Mu-R4) | Ethyl benzoylacetate | (R)-EHPP Synthesis | 99 | 98 | nih.gov |

| Penicillium citrinum lipase (B570770) (PCL) | Racemic ethyl 3-hydroxy-3-phenylpropanoate | Resolution (recovered ester) | 50 | 98 ((R)-enantiomer) | researchgate.netscielo.br |

| Lipase PS-C | Racemic ethyl 3-hydroxy-3-phenylpropionate | Resolution (unreacted S-enantiomer) | 55.6 | 100 ((S)-enantiomer) | google.com |

Factors Influencing Enantioselectivity and Diastereoselectivity

The stereochemical outcome of a synthesis is not absolute and can be highly sensitive to the reaction conditions. Several factors can influence the enantioselectivity and, where applicable, the diastereoselectivity of reactions producing this compound.

In biocatalytic reductions or resolutions, key factors include:

Temperature and pH: Enzymes have optimal temperature and pH ranges for activity and stability. Deviating from these can lower not only the reaction rate but also the stereoselectivity. nih.gov

Co-solvents: The addition of organic co-solvents or ionic liquids can be necessary to solubilize hydrophobic substrates like ethyl benzoylacetate. nih.gov However, the choice and concentration of the co-solvent can affect enzyme conformation and, consequently, its enantioselectivity. nih.govnih.gov

Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition or reduced enantioselectivity. A fed-batch approach, where the substrate is added gradually, is often used to maintain high selectivity at high effective loadings. nih.gov

In lipase-catalyzed kinetic resolutions, the following are critical:

Acylating Agent: The nature of the acylating agent (e.g., vinyl acetate, isopropenyl acetate) can significantly impact both the reaction rate and the enantioselectivity (E-value) of the lipase. google.comresearchgate.net

Solvent: The organic solvent used (e.g., t-butyl methyl ether, isopropylether) influences the enzyme's conformation and the solubility of substrates and products, thereby affecting the stereochemical outcome. google.com

| Enzyme | Solvent | Acylating Agent | Conversion (%) | Product e.e. (%) | Reference |

|---|---|---|---|---|---|

| Lipase PS-C | t-butylmethylether | vinyl acetate | 55.6 | 97.8 ((R)-ester) | google.com |

| Lipase PS-C | isopropylether | vinyl propionate (B1217596) | 52.1 | 98.7 ((R)-ester) | google.com |

| Candida antarctica lipase B (CAL-B) | Solvent-free | isopropenyl acetate | ~50 | 92 ((R)-ester) | researchgate.net |

Chemical Transformations and Synthetic Applications of + Ethyl R 3 Hydroxy 3 Phenylpropionate As a Chiral Building Block

Derivatization Chemistry of the Hydroxyl and Ester Functionalities

The hydroxyl and ester groups of (+)-Ethyl (R)-3-hydroxy-3-phenylpropionate can be selectively modified to introduce new functionalities or to be converted into other reactive groups, expanding its synthetic utility.

The secondary alcohol of this compound can undergo selective oxidation to yield the corresponding β-keto ester, ethyl benzoylacetate. This transformation can be achieved using various oxidizing agents. While specific examples for the oxidation of the (R)-enantiomer are not prevalent in readily available literature, general methods for the oxidation of secondary alcohols to ketones are widely established in organic synthesis.

Conversely, the ester functionality can be selectively reduced. For instance, reduction of the ethyl ester to the corresponding primary alcohol, (R)-3-phenyl-1,3-propanediol, can be accomplished using powerful reducing agents like lithium aluminum hydride. This transformation provides access to another important class of chiral building blocks.

Enzymatic methods have also been extensively studied for the selective transformation of related compounds. For example, alcohol dehydrogenases have been engineered for the asymmetric reduction of ethyl benzoylacetate to produce both (R)- and (S)-ethyl 3-hydroxy-3-phenylpropionate (B1262273) with high conversion and enantiomeric excess. acs.org This highlights the power of biocatalysis in achieving selective transformations on this scaffold.

Kinetic resolution, another powerful strategy, can be employed to separate enantiomers through selective reactions. Non-enzymatic kinetic resolution of racemic β-hydroxy esters has been achieved with high selectivity using a planar-chiral 4-(dimethylamino)pyridine (DMAP) derivative as a catalyst. umich.edu This method allows for the recovery of the unreacted (S)-enantiomer and the acylated (R)-enantiomer, both with high enantiomeric purity.

The following table summarizes selective enzymatic and non-enzymatic transformations:

| Starting Material | Reagent/Catalyst | Product | Reaction Type | Reference |

| Ethyl benzoylacetate | Engineered alcohol dehydrogenase (Mu-R4-BtGDH) | This compound | Asymmetric Reduction | acs.org |

| rac-Ethyl 3-hydroxy-3-phenylpropanoate | Planar-chiral DMAP derivative, Acetic anhydride | (R)-Ethyl 3-acetoxy-3-phenylpropanoate and (S)-Ethyl 3-hydroxy-3-phenylpropanoate | Non-enzymatic Kinetic Resolution | umich.edu |

| rac-Ethyl 3-hydroxy-3-phenylpropanoate | Pseudomonas cepacia lipase (B570770) (PCL) | (R)-Ethyl 3-hydroxy-3-phenylpropanoate and (S)-3-hydroxy-3-phenylpropanoic acid | Enzymatic Hydrolysis | nih.gov |

The ethyl ester of this compound can be converted to other ester derivatives through transesterification. This reaction can be catalyzed by acids or bases, or mediated by enzymes. wikipedia.org For example, treatment with methanol (B129727) in the presence of an acid catalyst would yield the corresponding methyl ester, methyl (R)-3-hydroxy-3-phenylpropanoate. Similarly, using benzyl (B1604629) alcohol would produce the benzyl ester.

Enzymatic transesterification offers a mild and selective alternative. Lipases are commonly used for the kinetic resolution of racemic ethyl 3-hydroxy-3-phenylpropionate via transesterification with an acylating agent, such as vinyl acetate. google.com This process selectively acylates one enantiomer, allowing for the separation of the unreacted enantiomer and the acylated product. For instance, lipase-catalyzed transesterification can yield (S)-ethyl 3-hydroxy-3-phenylpropionate and the corresponding (R)-acylated ester. nih.gov

Utilization in the Synthesis of Complex Organic Molecules

The chirality and functionality of this compound make it a key starting material for the synthesis of a variety of complex and biologically active molecules.

This compound and its enantiomer are crucial intermediates in the synthesis of several important pharmaceuticals. google.comnih.gov For example, it is a precursor to the antidepressants (S)-fluoxetine, (R)-atomoxetine, and (R)-nisoxetine. umich.edugoogle.com The synthesis of these molecules often involves the conversion of the β-hydroxy ester to a corresponding amine or amide derivative. umich.edu

Furthermore, derivatives of 3-hydroxy-3-phenylpropanoic acid are integral to the synthesis of the C-13 side chain of the anticancer drug Paclitaxel (Taxol®). acs.orgnih.gov The complex side chain, which is crucial for the drug's activity, can be constructed from chiral precursors derived from β-hydroxy acids. acs.orgnih.govnih.govwikipedia.org The synthesis often involves the formation of a β-lactam intermediate, which is then coupled to the baccatin (B15129273) III core of the Taxol® molecule. acs.org

The following table highlights some of the advanced molecules synthesized from or related to ethyl 3-hydroxy-3-phenylpropionate:

| Target Molecule | Intermediate Derived from/Related to Ethyl 3-hydroxy-3-phenylpropionate | Therapeutic Area | Reference |

| (S)-Fluoxetine | (S)-3-Hydroxy-N-methyl-3-phenylpropanamide | Antidepressant | umich.edu |

| (R)-Atomoxetine | (R)-3-Hydroxy-3-phenylpropylamine | ADHD Treatment | google.com |

| (R)-Nisoxetine | (R)-3-Hydroxy-3-phenylpropylamine | Antidepressant | umich.edunih.gov |

| Paclitaxel (Taxol®) | (2R,3S)-3-Phenylisoserine derivatives | Anticancer | acs.orgnih.gov |

While direct applications of this compound as a chiral auxiliary are not extensively documented, the underlying chiral 1,3-diol scaffold, obtainable from its reduction, is a common motif in the design of chiral auxiliaries and ligands. wikipedia.org Chiral auxiliaries are temporarily attached to a prochiral substrate to direct a stereoselective reaction, after which they are removed. wikipedia.org

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. Ligands derived from chiral backbones, such as those that could be synthesized from this compound, are used to create chiral metal complexes that can catalyze a wide range of enantioselective transformations. For instance, chiral phosphine (B1218219) ligands are widely used in asymmetric hydrogenation and allylic alkylation reactions.

Stereoselective Reactions Involving the Beta-Hydroxy Ester Moiety

The β-hydroxy ester moiety in this compound can influence the stereochemical outcome of reactions at adjacent positions. The hydroxyl group can act as a directing group, leading to high levels of diastereoselectivity.

For example, the deprotonation of the α-carbon to form an enolate, followed by reaction with an electrophile, can proceed with high diastereoselectivity. The stereochemical course of such reactions is often dictated by the formation of a chelated intermediate involving the hydroxyl group and the enolate oxygen with a metal cation. Aldol (B89426) reactions of β-hydroxy ester enolates with aldehydes can lead to the formation of products with multiple contiguous stereocenters with a high degree of control. While specific examples involving this compound are not abundant, the principles of stereocontrol in reactions of β-hydroxy esters are well-established.

Reactions at the Alpha-Carbon (e.g., Alkylation, Halogenation)

The carbon atom alpha to the ester carbonyl group in this compound is amenable to functionalization through the formation of an enolate. However, the presence of the acidic hydroxyl group necessitates a careful choice of reaction conditions to achieve selective C-alkylation.

Alkylation Reactions

The alkylation of β-hydroxy esters at the α-carbon typically requires the use of a strong base to generate a dianion. The more acidic proton of the hydroxyl group is removed first, followed by the removal of a proton from the α-carbon. This dianionic species can then react with an electrophile, such as an alkyl halide, at the α-carbon. The stereochemical outcome of this reaction is of significant interest, as the existing stereocenter at C-3 can influence the stereochemistry of the newly formed stereocenter at C-2.

For the alkylation of O-protected derivatives of ethyl (R)-3-hydroxy-3-phenylpropionate, diastereoselective outcomes can be achieved. For instance, after protecting the hydroxyl group as a silyl (B83357) ether, treatment with a strong base like lithium diisopropylamide (LDA) generates the ester enolate. Subsequent reaction with an alkylating agent, such as methyl iodide, can lead to the formation of the α-methylated product. The diastereoselectivity of this reaction is influenced by the nature of the protecting group and the reaction conditions.

Interactive Data Table: Diastereoselective Alkylation of O-Protected Ethyl (R)-3-hydroxy-3-phenylpropionate Derivatives

| Entry | Protecting Group (PG) | Base | Electrophile | Product | Diastereomeric Ratio (syn:anti) |

| 1 | TBDMS | LDA | CH₃I | Ethyl (2S,3R)-2-methyl-3-(tert-butyldimethylsilyloxy)-3-phenylpropanoate | >95:5 |

| 2 | TES | LHMDS | CH₃CH₂Br | Ethyl (2S,3R)-2-ethyl-3-(triethylsilyloxy)-3-phenylpropanoate | 90:10 |

| 3 | Bn | KHMDS | PhCH₂Br | Ethyl (2S,3R)-2-benzyl-3-(benzyloxy)-3-phenylpropanoate | 85:15 |

Note: The data in this table is representative of typical outcomes for such reactions and is compiled from general principles of diastereoselective alkylation of β-hydroxy esters.

Halogenation Reactions

Direct α-halogenation of this compound is challenging due to potential side reactions involving the hydroxyl group. Protection of the hydroxyl group is generally a prerequisite for selective α-halogenation. Once protected, the resulting ester can be converted to its enolate and then treated with an electrophilic halogenating agent.

Common halogenating agents for this purpose include N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination. The reaction typically proceeds via the enolate, which attacks the halogen source. The stereoselectivity of the halogenation is also a key consideration.

Interactive Data Table: Alpha-Halogenation of O-Protected Ethyl (R)-3-hydroxy-3-phenylpropanoate

| Entry | Protecting Group (PG) | Base | Halogenating Agent | Product |

| 1 | TBDMS | LDA | NBS | Ethyl (2R,3R)-2-bromo-3-(tert-butyldimethylsilyloxy)-3-phenylpropanoate |

| 2 | TBDMS | LDA | NCS | Ethyl (2R,3R)-2-chloro-3-(tert-butyldimethylsilyloxy)-3-phenylpropanoate |

Note: The data in this table illustrates plausible reaction pathways for α-halogenation based on established organic chemistry principles.

Rearrangement Reactions and Cyclizations

The structural features of this compound also make it a suitable precursor for various rearrangement and cyclization reactions, leading to the formation of valuable cyclic compounds such as lactones.

Cyclization to β-Lactones

One of the most significant applications of β-hydroxy acids and their esters is their conversion to β-lactones (oxetan-2-ones). These strained four-membered rings are themselves useful synthetic intermediates. The intramolecular cyclization of a β-hydroxy ester can be induced under various conditions.

A common method for the cyclization of β-hydroxy acids to β-lactones is the Mitsunobu reaction. researchgate.net This reaction involves the activation of the hydroxyl group with a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD), followed by intramolecular nucleophilic attack by the carboxylate. To apply this to an ester like this compound, it must first be hydrolyzed to the corresponding carboxylic acid. The cyclization proceeds with inversion of stereochemistry at the carbon bearing the hydroxyl group. Thus, (R)-3-hydroxy-3-phenylpropanoic acid would yield the (S)-β-lactone.

Another approach involves the direct cyclization of the β-hydroxy acid using a dehydrating agent. For example, treatment of 3-hydroxypropanoic acids with iodine under solvent-free conditions has been shown to be an effective method for the synthesis of lactones. scielo.br

Interactive Data Table: Cyclization of (R)-3-hydroxy-3-phenylpropanoic acid

| Entry | Reagents | Product | Expected Stereochemistry |

| 1 | PPh₃, DEAD | (S)-4-phenyl-oxetan-2-one | Inversion |

| 2 | I₂, heat | (R)-4-phenyl-oxetan-2-one | Retention |

Note: This table is based on known cyclization methodologies for β-hydroxy acids.

These chemical transformations highlight the versatility of this compound as a chiral starting material. The ability to selectively functionalize the α-carbon and to participate in cyclization reactions provides access to a diverse array of complex and stereochemically rich molecules.

Advanced Analytical and Computational Approaches in Research

Spectroscopic Techniques for Structural and Mechanistic Elucidation (Beyond Basic Identification)

While basic spectroscopic methods like ¹H and ¹³C NMR are standard for routine identification, a deeper understanding of the three-dimensional structure, stereochemistry, and reaction dynamics of (+)-Ethyl (R)-3-hydroxy-3-phenylpropionate requires more advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional (2D) NMR techniques are invaluable for unambiguous assignment of all proton and carbon signals, especially for complex molecules or reaction mixtures.

COSY (Correlation Spectroscopy): Establishes correlations between coupled protons, confirming the -CH(OH)-CH₂- spin system in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Maps protons directly to their attached carbons, providing definitive C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity across the ester carbonyl group and the phenyl ring.

To determine the enantiomeric excess and absolute configuration, NMR is often used with chiral resolving or derivatizing agents. For instance, reaction of the hydroxyl group with a chiral derivatizing agent like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) creates diastereomeric esters. nih.gov The distinct chemical shifts observed in the ¹H or ¹⁹F NMR spectra for the different diastereomers allow for precise quantification of the enantiomeric ratio. nih.gov

Mass Spectrometry (MS): Advanced mass spectrometry techniques provide more than just the molecular weight. Electron ionization (EI) mass spectrometry can reveal characteristic fragmentation patterns. For related compounds like ethyl 3-phenylpropenoates, fragmentation often involves the loss of the ester group and specific cleavages related to the phenyl ring substituents. nih.gov High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) and time-of-flight (ToF) analyzers, allows for the determination of the exact elemental composition of the parent ion and its fragments, confirming the molecular formula with high precision. kobv.de Tandem mass spectrometry (MS/MS) can be used to fragment specific ions, helping to piece together the molecular structure and differentiate isomers. nih.gov

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. mdpi.com It is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution without the need for crystallization or derivatization. rsc.orgru.nl By comparing the experimental VCD spectrum of this compound with a spectrum predicted by quantum chemical calculations, its absolute (R)-configuration can be unequivocally confirmed. The VCD spectrum is highly sensitive to the molecule's three-dimensional structure, providing detailed conformational information. mdpi.com

Table 1: Advanced Spectroscopic Data for Structural Elucidation

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of all ¹H and ¹³C signals and their connectivity. | Confirms the molecular backbone, including the ester functionality and the 3-hydroxy-3-phenylpropyl chain. |

| NMR with Chiral Derivatizing Agents (e.g., MTPA esters) | Determination of enantiomeric excess (e.e.) and absolute configuration. nih.gov | Quantifies the success of the asymmetric synthesis and confirms the (R) or (S) configuration by comparing chemical shifts of diastereomeric products. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition. | Provides definitive confirmation of the molecular formula C₁₁H₁₄O₃. nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation patterns of selected ions. nih.gov | Helps differentiate isomers and confirms structural fragments by observing losses of H₂O, C₂H₅OH, and COOC₂H₅. |

| Vibrational Circular Dichroism (VCD) | Absolute configuration and solution-phase conformation. mdpi.comrsc.org | Provides unambiguous proof of the (R)-configuration by matching the experimental spectrum to theoretical calculations. |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry has become an indispensable tool in modern chemical research, providing insights into reaction mechanisms, conformational preferences, and intermolecular interactions that are often difficult to obtain through experimentation alone. rsc.org For a chiral molecule like this compound, these methods are key to understanding and improving its stereoselective synthesis.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is widely employed to study reaction pathways, transition state geometries, and reaction energetics. nih.govmdpi.com

In the context of synthesizing this compound, DFT can be applied to:

Analyze Reaction Mechanisms: For the asymmetric reduction of ethyl benzoylacetate, DFT calculations can model the transition states for the formation of both the (R) and (S) enantiomers. By calculating the activation energy barriers for each pathway, researchers can predict and explain the stereoselectivity of a given catalyst.

Study Conformational Preferences: The molecule possesses rotational freedom around several single bonds. DFT can determine the relative energies of different conformers, identifying the most stable geometries. This is crucial for interpreting spectroscopic data, such as VCD spectra, which are highly dependent on the conformational population. mdpi.com

Elucidate Catalyst-Substrate Interactions: In lipase-catalyzed resolutions, DFT can be used to model the acyl-enzyme intermediate and the transition states for acylation of the (R) and (S) enantiomers. nih.govmdpi.com These models help explain why one enantiomer reacts faster than the other.

Table 2: Illustrative DFT Results for a Catalytic Asymmetric Reduction

| Parameter | Transition State to (R)-product | Transition State to (S)-product | Implication |

|---|---|---|---|

| Relative Free Energy (ΔG‡) | 0 kcal/mol (Reference) | +2.5 kcal/mol | The pathway to the (R)-product is energetically favored. |

| Key Interatomic Distance (Catalyst-Substrate) | 2.1 Å | 2.8 Å | Stronger interaction in the transition state leading to the major enantiomer. |

| Predicted Enantiomeric Excess (e.e.) | 98% | 2% | Theoretical prediction aligns with high stereoselectivity for the (R)-enantiomer. |

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of biomacromolecules like enzymes. nih.gov For the enzymatic synthesis of this compound, MD simulations are critical for understanding how an enzyme achieves its selectivity.

A study on the rational design of an alcohol dehydrogenase (PcSDR) for the synthesis of (R)-EHPP utilized MD simulations to analyze the enzyme's behavior. ifmo.ru MD simulations can reveal:

Binding Modes: How the substrate, ethyl benzoylacetate, fits into the enzyme's active site. Different binding orientations can lead to the formation of either the (R) or (S) product.

Enzyme Flexibility: MD tracks the conformational changes of the enzyme during the simulation. Analysis of Root Mean Square Deviation (RMSD) indicates the stability of the enzyme-substrate complex, while Root Mean Square Fluctuation (RMSF) highlights flexible regions of the protein, such as loops around the active site that may influence substrate entry and product release. nih.gov

Key Amino Acid Interactions: Simulations identify the specific amino acid residues that interact with the substrate through hydrogen bonds, hydrophobic interactions, or electrostatic forces. This information is fundamental for understanding the origin of stereoselectivity. nih.gov

Binding Free Energy: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to calculate the binding free energy of the substrate to the enzyme, allowing for a quantitative comparison of the stability of different binding poses. figshare.com

Table 3: Typical Findings from MD Simulation of an Enzyme-Substrate Complex

| Analysis | Observation for Productive Binding (leads to R-product) | Observation for Non-Productive Binding |

|---|---|---|

| RMSD of Substrate | Low fluctuation, stable position in the active site. | High fluctuation, substrate is mobile within the pocket. |

| Key Hydrogen Bonds | Stable H-bond between substrate carbonyl and Ser150, Tyr164. | Transient or absent key hydrogen bonds. |

| Distance to Cofactor | Pro-R face of substrate ketone is oriented towards the NAD(P)H cofactor. | Pro-S face is oriented towards the cofactor, or the distance is too large for hydride transfer. |

| Binding Free Energy (ΔG_bind) | -40 kcal/mol | -25 kcal/mol |

The insights gained from DFT and MD simulations are directly applied to the rational design of new and improved catalysts. rsc.org This process avoids the laborious and often inefficient trial-and-error approach of traditional catalyst development.

The workflow for rational design typically involves:

Modeling: A computational model of the existing catalyst (e.g., an enzyme or an organocatalyst) in complex with the substrate is created.

Analysis: MD and/or DFT are used to identify the key structural features or amino acid residues that control selectivity.

In Silico Mutation/Modification: The identified residues are computationally "mutated" to other amino acids. For chemical catalysts, structural modifications are explored virtually.

Screening: The modified catalysts are then re-evaluated using simulations to predict which changes will enhance the desired selectivity.

Experimental Validation: The most promising candidates identified in silico are then synthesized and tested in the laboratory to confirm the computational predictions.

This approach has been successfully used to engineer alcohol dehydrogenases with enhanced activity and selectivity for the production of both (R)- and (S)-enantiomers of ethyl 3-hydroxy-3-phenylpropionate (B1262273).

Process Analytical Technology (PAT) in Flow Synthesis of Chiral Compounds

The pharmaceutical industry is increasingly adopting continuous flow manufacturing for the synthesis of active pharmaceutical ingredients (APIs) due to benefits like improved safety, efficiency, and consistency. nih.gov Process Analytical Technology (PAT) is a critical component of modern flow chemistry. PAT is defined as a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. researchgate.netrsc.org

For the continuous flow synthesis of this compound, PAT tools are implemented "in-line" or "on-line" to provide real-time data on the reaction progress. americanpharmaceuticalreview.comrsc.org This allows for rapid optimization and precise control over the reaction conditions.

Common PAT tools and their applications include:

FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can monitor the concentration of reactants, products, and intermediates in real-time by tracking their characteristic absorption bands. rsc.orgamericanpharmaceuticalreview.com For example, the disappearance of the ketone C=O stretch of ethyl benzoylacetate and the appearance of the O-H stretch of the product can be monitored to determine reaction conversion.

Online HPLC/UPLC: A small amount of the reaction stream can be automatically sampled and injected into an HPLC or UPLC system, often equipped with a chiral column, to provide real-time data on both conversion and enantiomeric excess.

Flow NMR: Compact NMR spectrometers can be integrated into a flow setup to provide detailed structural information and quantitative analysis of the reaction mixture as it flows out of the reactor. nanalysis.com

By integrating these PAT tools with automated reactor controls, a self-optimizing system can be created where reaction parameters (e.g., temperature, flow rate, reagent stoichiometry) are adjusted automatically to maintain optimal performance and ensure the consistent production of high-purity this compound. nih.gov

Table 4: Application of PAT in the Flow Synthesis of this compound

| PAT Tool | Measurement Principle | Parameter Monitored | Benefit in Flow Synthesis |

|---|---|---|---|

| In-line FTIR/Raman | Vibrational Spectroscopy rsc.org | Reactant/product concentration, reaction kinetics. | Real-time conversion data, rapid optimization of conditions (temperature, residence time). |

| On-line Chiral HPLC | Chromatographic Separation | Enantiomeric excess (e.e.), product purity, by-product formation. | Ensures product meets stereochemical purity specifications; immediate detection of process deviations. |

| Flow NMR | Nuclear Magnetic Resonance nanalysis.com | Structural confirmation, quantitative analysis of mixture components. | Definitive identification of species in the flow stream, mechanistic insights. |

| In-line UV-Vis | UV-Vis Absorbance | Concentration of chromophoric species. | Simple, cost-effective monitoring of reactant consumption or product formation. |

Emerging Research Frontiers for + Ethyl R 3 Hydroxy 3 Phenylpropionate

Integration with Continuous Flow Chemistry and Microreactor Technology

The shift from traditional batch processing to continuous flow chemistry represents a significant leap forward for the synthesis of chiral molecules like (+)-Ethyl (R)-3-hydroxy-3-phenylpropionate. sigmaaldrich.com This technology utilizes microreactors or packed-bed reactors to perform chemical reactions in a continuous stream, offering superior control over reaction parameters compared to large-scale batch vessels. mdpi.comnih.gov The inherent advantages include enhanced safety, reduced solvent usage, and the potential to telescope multiple reaction steps, thereby minimizing waste and purification needs. sigmaaldrich.commdpi.com

Continuous flow systems provide exceptional heat and mass transfer, which allows for precise control over temperature and residence time. researchgate.net This level of control often leads to higher reaction rates, improved yields, and enhanced selectivity (both chemo- and enantioselectivity) compared to batch processes. sigmaaldrich.comnih.gov For asymmetric syntheses, maintaining optimal conditions is crucial for maximizing the enantiomeric excess (e.e.) of the desired product. Flow chemistry enables the stable operation of such processes, even for extended periods. sigmaaldrich.com

A notable example is the enantiodivergent synthesis of β-hydroxy esters using self-sufficient heterogeneous biocatalysts in continuous flow packed-bed reactors (PBRs). nih.govresearchgate.net In one study, two different ketoreductases were immobilized to produce either the (R)- or (S)-enantiomer of a β-hydroxy ester. nih.gov The system demonstrated excellent operational stability and achieved a high space-time yield (STY), illustrating the efficiency of flow biocatalysis. nih.govresearchgate.net Another approach used a membrane reactor for the continuous asymmetric reduction of an ethyl benzoylacetate precursor with Saccharomyces cerevisiae, which significantly improved the catalytic efficiency of the microbial cells over batch methods. researchgate.net

Table 1: Performance of Continuous Flow Systems in β-Hydroxy Ester Synthesis

| System Type | Catalyst/Biocatalyst | Product Example | Key Performance Metric | Source |

|---|---|---|---|---|

| Packed Bed Reactor (PBR) | Immobilized Ketoreductase from Lactobacillus kefir (LkKRED) | Ethyl (R)-3-hydroxybutyrate | Max. Space-Time Yield (STY) of 49.5 g L−1 h−1 over 21 days | nih.govresearchgate.net |

| Membrane Reactor | Saccharomyces cerevisiae CGMCC No. 2266 | (S)-3-hydroxy-3-phenylpropionate | Yield of 3.68 mmol/L/day over 7 days with >99.5% e.e. | researchgate.net |

A primary driver for adopting flow chemistry is its straightforward scalability and potential for process intensification. mdpi.commdpi.com Scaling up a continuous process typically involves running the system for a longer duration or "numbering-up" by running multiple reactors in parallel, rather than re-engineering larger, more complex batch reactors. nih.gov This approach avoids the common pitfalls of batch scale-up, where heat and mass transfer limitations can lead to decreased selectivity and yield. nih.gov This inherent scalability allows for a more rapid transition from laboratory discovery to industrial production. sigmaaldrich.com Process intensification through flow chemistry leads to a smaller manufacturing footprint, reduced energy consumption, and lower capital costs, aligning with the principles of green and sustainable chemistry. mdpi.comresearchgate.net

Novel Catalytic Systems for Improved Enantioselectivity and Sustainability

The asymmetric reduction of the prochiral ketone, ethyl benzoylacetate, is the most direct route to this compound. Research is actively focused on developing novel catalysts that offer higher enantioselectivity, operate under milder, more sustainable conditions, and can be easily recovered and reused.

Recent breakthroughs include both biocatalytic and chemocatalytic systems. In the realm of biocatalysis, researchers rationally designed and engineered an alcohol dehydrogenase from Pedobacter chitinilyticus. nih.gov Through molecular dynamics simulations and targeted mutations, they created a highly robust and efficient biocatalyst, Mu-R4, which, when coupled with a cofactor regeneration system, achieved excellent conversion and enantiomeric excess for (R)-EHPP at high substrate loads. nih.gov

In non-enzymatic catalysis, a planar-chiral 4-(dimethylamino)pyridine (DMAP) derivative has been developed as a highly effective catalyst for the kinetic resolution of racemic β-hydroxy esters. nih.govnih.gov This method provides access to the desired enantiomer with excellent selectivity factors and high enantiomeric purity through the acylation of the racemic starting material. nih.gov

Table 2: Comparison of Novel Catalytic Systems for (R)-EHPP Synthesis

| Catalyst Type | Specific Catalyst | Method | Conversion (%) | Enantiomeric Excess (e.e. %) | Key Advantage | Source |

|---|---|---|---|---|---|---|

| Engineered Biocatalyst | Alcohol Dehydrogenase Mutant (Mu-R4) | Asymmetric Reduction of Ethyl Benzoylacetate | 99 | 98 | High substrate load (500 mM), sustainable (green) method | nih.gov |

| Chiral Organocatalyst | Planar-chiral Ferrocenyl DMAP Derivative | Kinetic Resolution via Acylation | ~50 (theoretical max) | Up to 99 | Excellent selectivity (s = 107), non-enzymatic approach | nih.gov |

Interdisciplinary Applications in Materials Science (e.g., Chiral Polymers, Recognition)

The unique chiral structure of this compound and its corresponding acid makes it a candidate for applications in materials science, particularly in the creation of chiral polymers and materials for chiral recognition.

The development of biodegradable polymers, such as polyhydroxyalkanoates (PHAs), is a major focus of sustainable materials science. google.comsigmaaldrich.com Research has demonstrated that 3-hydroxy-3-phenylpropionic acid can be incorporated as a monomer into PHA backbones. google.com Specifically, a novel copolymer, poly(3-hydroxybutyrate-co-3-hydroxy-3-phenylpropionate) [P(3HB-co-3H3PhP)], has been synthesized by recombinant bacteria. google.com The introduction of the phenyl side group was found to significantly alter the polymer's thermal properties, increasing its glass transition temperature and decreasing its melting point, thereby creating a new material with distinct characteristics derived from its chiral aromatic monomer unit. google.com These bacterially synthesized polyesters are valued for their thermoplasticity, biocompatibility, and biodegradability. google.com

Furthermore, the field of chiral recognition aims to develop systems that can distinguish between enantiomers, a critical function in pharmacology and chemical analysis. researchgate.netconicet.gov.ar While direct use of this compound as a chiral selector material is an emerging area, its well-defined stereochemistry makes it an ideal model compound or building block for such systems. Chiral fluorescent sensors and chiral stationary phases for chromatography are often built from optically pure molecules to create environments that interact differently with enantiomers, enabling their differentiation. researchgate.netconicet.gov.ar

Bio-Inspired Synthesis and Biomimetic Transformations

Moving beyond direct biocatalysis (the use of whole cells or isolated enzymes), the field of bio-inspired and biomimetic chemistry seeks to replicate the high efficiency and selectivity of nature's catalysts using small, synthetic molecules. These systems mimic the function of enzyme active sites but are often more robust and versatile.

For the synthesis of related chiral β-hydroxy esters, a notable example is the development of a chiral pyridoxal (B1214274) catalyst for the direct asymmetric aldol (B89426) reaction of glycinate (B8599266) with aldehydes. Inspired by the enzymatic aldol reaction of glycine, this biomimetic approach successfully produced a wide range of chiral β-hydroxy-α-amino esters with high yields and excellent stereoselectivity under mild conditions. This strategy, which mimics a biological transformation pathway, represents a promising frontier for producing complex chiral molecules like this compound without the need for biological systems, offering an alternative and powerful platform for asymmetric synthesis.

Applications of Artificial Intelligence and Machine Learning in Reaction Optimization and Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical synthesis by accelerating discovery and optimization. nih.gov Instead of relying on time-consuming trial-and-error experiments, ML models can predict reaction outcomes and identify optimal conditions by learning from existing data.

One major application is the prediction of enantioselectivity. google.com Researchers have successfully built ML models, such as Random Forests (RF) and Deep Neural Networks (DNNs), that can accurately predict the enantiomeric excess (e.e.) of a reaction based on molecular descriptors of the substrate, catalyst, and reagents. nih.govgoogle.comconicet.gov.ar These models can screen virtual libraries of catalysts or substrates to identify combinations likely to produce high selectivity, saving significant time and resources.

Another key application is reaction optimization. Artificial Neural Networks (ANNs) have been used to model and optimize the culture parameters (e.g., pH, temperature, incubation time) for the bioreduction of ketones, maximizing the e.e. of the chiral alcohol product. This data-driven approach can uncover complex interactions between variables that are not obvious through traditional one-factor-at-a-time optimization.

Table 3: Machine Learning Models in Asymmetric Synthesis

| ML Model | Application | Target Reaction/Molecule Class | Reported Performance | Source |

|---|---|---|---|---|

| Random Forest (RF) | Predicting Enantioselectivity (% e.e.) | Asymmetric Hydrogenation | Root Mean Square Error (RMSE) of 8.4 ± 1.8% e.e. | nih.govconicet.gov.ar |

| Deep Neural Network (DNN) | Predicting Enantioselectivity (% e.e.) | Asymmetric β-C(sp3)–H Bond Activation | Test RMSE of 6.3 ± 0.9% e.e. | |

| Artificial Neural Network (ANN) | Optimizing Reaction Conditions | Bioreduction of Acetophenone | Predicted optimal conditions to achieve 95.5% e.e. | |

| Deep Learning Model (EnzyKR) | Predicting Kinetic Resolution Outcomes | Hydrolase-Catalyzed Reactions | Predicts activation free energies to determine enantioselectivity |

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing enantiomerically pure (+)-ethyl (R)-3-hydroxy-3-phenylpropionate?

- Methodological Answer : The compound is predominantly synthesized via enzymatic kinetic resolution using lipases. Racemic ethyl 3-hydroxy-3-phenylpropionate undergoes transesterification with acylating agents (e.g., vinyl acetate, isopropenyl acetate) in organic solvents. Lipases such as PS-C, PS-D, and Novozyme 435 achieve high enantiomeric excess (ee) (>95% ee for (R)-esters) . Microbial reduction of ethyl benzoylacetate using Saccharomyces cerevisiae is an alternative, yielding (S)-enantiomers for downstream conversion .

Q. How is the enantiomeric purity of this compound characterized?

- Methodological Answer : Gas chromatography (GC) with chiral columns (e.g., G-TA, 0.32 mm × 30 m) is standard. Conditions include an oven temperature gradient (120°C → 170°C at 30°C/min) and helium carrier gas. Retention times for (±)-ethyl 3-hydroxy-3-phenylpropionate and its acetylated derivatives are ~25.56 min and 23.8–25.8 min, respectively. Enantiomeric excess is quantified using flame ionization detectors .

Q. What are the key chemical reactions of this compound in synthetic workflows?

- Methodological Answer : The hydroxyl group undergoes oxidation (e.g., with KMnO₄) to form 3-oxo-3-phenylpropionate, while ester reduction (e.g., LiAlH₄) yields 3-hydroxy-3-phenylpropanol. Substitution reactions (e.g., halogenation with SOCl₂) produce derivatives like 3-chloro-3-phenylpropanoate. These transformations are critical for synthesizing antidepressants like Fluoxetine .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Follow GHS guidelines for non-hazardous substances. Use personal protective equipment (PPE) to avoid skin/eye contact. Static electricity control is critical in organic solvent environments. Waste disposal must comply with local regulations. Refer to SDS documents for storage (sealed containers) and spill management (neutralize with water/sand) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantioselectivity in lipase-catalyzed synthesis?

- Methodological Answer :

- Lipase Selection : Lipase PS-D achieves 100% ee for (R)-esters at 50.9% conversion, outperforming PS (83.6% ee) and CRL (32.8% ee) .

- Acylating Agents : Butyric anhydride yields 100% ee for both (S)-alcohol and (R)-ester, while acetic anhydride provides lower ee (80.7%) .

- Solvent Choice : t-Butylmethylether and methylene chloride improve reaction rates and ee compared to tetrahydrofuran .

Q. How do batch and continuous-flow processes compare for large-scale production?

- Methodological Answer : Continuous-flow systems using Saccharomyces cerevisiae in membrane reactors achieve higher throughput (e.g., 52.1% conversion, 99.9% ee) by recycling cells and minimizing substrate inhibition. Batch processes are simpler but less efficient for industrial scaling .

Q. How should researchers resolve contradictions in enzymatic efficiency data across studies?

- Methodological Answer : Discrepancies arise from lipase source variability (e.g., Amano PS-C vs. Sigma CRL) and reaction time (e.g., 20 hr vs. 160 hr). Validate protocols using standardized lipase activity assays (e.g., p-nitrophenyl acetate hydrolysis) and control solvent purity. Cross-reference GC parameters to ensure consistency in ee quantification .

Q. What are the advantages of enzymatic resolution over whole-cell biotransformations?

- Methodological Answer : Enzymatic methods (e.g., lipase PS-C) offer higher ee (>95%) and shorter reaction times (20 hr) compared to whole-cell systems (e.g., Saccharomyces cerevisiae, 52% conversion in 160 hr). However, whole cells avoid costly enzyme immobilization and enable in situ cofactor regeneration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.